molecular formula C18H20N6O B2869318 1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2201947-09-1

1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2869318
CAS No.: 2201947-09-1
M. Wt: 336.399
InChI Key: LPKOKEMUEQMUSH-UHFFFAOYSA-N
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Description

The compound 1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine features a benzoyl-piperidine core modified with two heterocyclic substituents:

  • A 1H-imidazole group linked via a methylene bridge at the para position of the benzoyl ring.
  • A 2H-1,2,3-triazole substituent at the 4-position of the piperidine ring.

This dual heterocyclic architecture is designed to exploit the pharmacological versatility of imidazole (hydrogen bonding, metal coordination) and triazole (hydrogen bonding, π-π stacking) moieties.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(23-10-5-17(6-11-23)24-20-7-8-21-24)16-3-1-15(2-4-16)13-22-12-9-19-14-22/h1-4,7-9,12,14,17H,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKOKEMUEQMUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS Number: 2201947-09-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6OC_{18}H_{20}N_{6}O with a molecular weight of approximately 336.39 g/mol. The structure features an imidazole group, a triazole moiety, and a piperidine ring, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have been shown to be effective against various bacterial strains. In a study evaluating similar compounds, certain triazole derivatives demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaActivity (MIC µg/mL)
Triazole AS. aureus32
Triazole BE. coli16
Triazole CPseudomonas aeruginosa64

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related imidazole and triazole compounds have shown that they can inhibit cancer cell proliferation. For example, certain triazole derivatives were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported that specific derivatives had IC50 values in the low micromolar range, indicating promising anticancer activity .

CompoundCancer Cell LineIC50 (µM)
Triazole Derivative XMCF-7 (breast)27.3
Triazole Derivative YHCT-116 (colon)6.2

Neuropharmacological Effects

The imidazole moiety in the compound has been associated with neuropharmacological effects. Research on related piperidine derivatives has suggested anxiolytic and antidepressant-like activities. For example, studies involving similar structures have shown efficacy in animal models for anxiety and depression . The mechanism is believed to involve modulation of neurotransmitter systems.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested for their antimicrobial activity against clinical isolates. The results indicated that modifications to the triazole ring significantly enhanced antibacterial potency.
  • Case Study on Anticancer Properties : In vitro studies demonstrated that specific derivatives of the compound inhibited cell growth in various cancer cell lines, with a focus on those expressing multidrug resistance proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name/Structure Core Structure Substituents Biological Activity Reference
Target Compound Benzoyl-piperidine 4-[(Imidazol-1-yl)methyl]benzoyl, 4-(Triazol-2-yl)piperidine Inferred from analogs N/A
1-[4-(1H-Imidazol-1-yl)benzoyl]piperidine derivatives Benzoyl-piperidine Varied (e.g., hydroxyhexyl, carboxamide) Antiarrhythmic
1-((3H-1,2,3-Triazol-4-yl)methyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole Benzimidazole Triazolylmethyl, pyridinyl Antimicrobial
4-(1H-Imidazol-1-yl)piperidine hydrochloride Piperidine Imidazolyl at 4-position Commercial intermediate
Key Observations:

Antiarrhythmic Potential: Derivatives of the benzoyl-piperidine core (e.g., Example 2 in ) demonstrate antiarrhythmic activity, likely due to interactions with cardiac ion channels. The triazole substituent in the target compound may enhance metabolic stability compared to alkyl groups like hydroxyhexyl .

Antimicrobial Activity : Triazole-containing benzimidazoles () exhibit broad-spectrum antimicrobial effects. The target compound’s triazole group could similarly enhance binding to microbial enzymes (e.g., cytochrome P450) .

Structural Flexibility : Commercial analogs like 4-(1H-imidazol-1-yl)piperidine hydrochloride () highlight the prevalence of imidazole-piperidine hybrids in medicinal chemistry, often serving as intermediates for kinase inhibitors or GPCR modulators .

Pharmacological Implications

  • Imidazole vs. Triazole Contributions :
    • Imidazole : Enhances solubility and metal-binding capacity (e.g., Zn²⁺ in enzymes like carbonic anhydrase).
    • Triazole : Improves pharmacokinetics (e.g., oral bioavailability) and resistance to oxidative metabolism .
  • Comparison with Antiarrhythmics : The hydroxyhexyl group in ’s derivatives may confer shorter half-lives due to esterase susceptibility, whereas the triazole in the target compound could prolong action via metabolic stability .

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